

# Application Notes and Protocols: N-(2-iodophenyl)-4-methylbenzenesulfonamide as a Pharmaceutical Intermediate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                     |
|----------------|-----------------------------------------------------|
| Compound Name: | <i>N</i> -(2-iodophenyl)-4-methylbenzenesulfonamide |
| Cat. No.:      | B041209                                             |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-(2-iodophenyl)-4-methylbenzenesulfonamide** is a versatile pharmaceutical intermediate of significant interest in medicinal chemistry. Its structure incorporates a tosyl-protected aniline and a reactive iodine atom on the phenyl ring, making it an ideal precursor for the synthesis of a wide array of complex molecules. The ortho-iodophenyl moiety is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, which are pivotal in the construction of carbon-nitrogen and carbon-carbon bonds. These reactions are instrumental in the synthesis of various kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of **N-(2-iodophenyl)-4-methylbenzenesulfonamide** in the synthesis of potential Phosphoinositide 3-kinase (PI3K)/mTOR and Calcium Release-Activated Calcium (CRAC) channel inhibitors.

## Physicochemical Properties

| Property            | Value                                              |
|---------------------|----------------------------------------------------|
| CAS Number          | 61613-20-5                                         |
| Molecular Formula   | C <sub>13</sub> H <sub>12</sub> INO <sub>2</sub> S |
| Molecular Weight    | 389.21 g/mol                                       |
| Appearance          | Off-white to pale yellow solid                     |
| Purity              | ≥97%                                               |
| Storage Temperature | Room temperature, sealed in dry, dark place        |

## Application 1: Synthesis of PI3K/mTOR Inhibitor Analogs

**N-(2-iodophenyl)-4-methylbenzenesulfonamide** serves as a key building block for the synthesis of potent PI3K/mTOR dual inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.<sup>[1]</sup> The synthesis of Omipalisib (GSK2126458), a highly potent PI3K/mTOR inhibitor, showcases a similar structural motif.<sup>[2][3][4][5][6]</sup> The following protocol outlines a representative synthesis of a PI3K/mTOR inhibitor analog via a Buchwald-Hartwig amination reaction.

## Signaling Pathway: PI3K/Akt/mTOR

[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

## Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of an N-(2-(pyridin-3-ylamino)phenyl)-4-methylbenzenesulfonamide, a core scaffold for various kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

- **N-(2-iodophenyl)-4-methylbenzenesulfonamide** (1.0 equiv)
- 3-aminopyridine (1.2 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ; 0.02 equiv)
- Xantphos (0.04 equiv)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ; 2.0 equiv)
- Anhydrous 1,4-dioxane
- Nitrogen or Argon gas

Procedure:

- To an oven-dried Schlenk tube, add **N-(2-iodophenyl)-4-methylbenzenesulfonamide**, 3-aminopyridine,  $\text{Pd}(\text{OAc})_2$ , Xantphos, and  $\text{Cs}_2\text{CO}_3$ .
- Evacuate and backfill the tube with nitrogen or argon three times.
- Add anhydrous 1,4-dioxane via syringe.
- Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

## Quantitative Data: PI3K/mTOR Inhibitor Activity

The following table presents the inhibitory activity of Omipalisib, a structurally related PI3K/mTOR inhibitor, to provide a reference for the potential efficacy of analogs synthesized from **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.<sup>[3][5][6]</sup>

| Target        | $\text{IC}_{50}$ / $K_i$ (nM) |
|---------------|-------------------------------|
| PI3K $\alpha$ | 0.019 ( $K_i$ )               |
| PI3K $\beta$  | 0.13 ( $K_i$ )                |
| PI3K $\delta$ | 0.024 ( $K_i$ )               |
| PI3K $\gamma$ | 0.06 ( $K_i$ )                |
| mTORC1        | 0.18 ( $K_i$ )                |
| mTORC2        | 0.3 ( $K_i$ )                 |
| DNA-PK        | 0.28 ( $\text{IC}_{50}$ )     |

## Application 2: Synthesis of CRAC Channel Inhibitor Scaffolds

**N-(2-iodophenyl)-4-methylbenzenesulfonamide** can also be utilized in the synthesis of inhibitors of Calcium Release-Activated Calcium (CRAC) channels. CRAC channels are crucial for calcium signaling in immune cells, and their inhibition is a promising therapeutic strategy for autoimmune diseases and inflammatory conditions.<sup>[7][8][9][10]</sup> An Ullmann condensation reaction can be employed to couple the intermediate with a suitable partner to form a diaryl amine, a common scaffold in CRAC channel inhibitors.

## Signaling Pathway: CRAC Channel Activation



[Click to download full resolution via product page](#)

Caption: CRAC channel activation and inhibition.

## Experimental Protocol: Ullmann Condensation

This protocol outlines the synthesis of a diaryl amine scaffold, a potential precursor for CRAC channel inhibitors, using an Ullmann condensation.

Reaction Scheme:

Note: While the example shows diaryl ether formation, a similar protocol can be adapted for diaryl amine synthesis by replacing the phenol derivative with an appropriate amine.

Materials and Reagents:

- **N-(2-iodophenyl)-4-methylbenzenesulfonamide** (1.0 equiv)
- Aryl amine or phenol (1.2 equiv)
- Copper(I) iodide (CuI; 0.1 equiv)
- L-proline (0.2 equiv)
- Potassium carbonate ( $K_2CO_3$ ; 2.0 equiv)
- Anhydrous dimethyl sulfoxide (DMSO)
- Nitrogen or Argon gas

Procedure:

- To a dry reaction vessel, add **N-(2-iodophenyl)-4-methylbenzenesulfonamide**, the aryl amine/phenol, CuI, L-proline, and  $K_2CO_3$ .
- Seal the vessel and evacuate and backfill with nitrogen or argon three times.
- Add anhydrous DMSO via syringe.
- Heat the reaction mixture to 110-120 °C with vigorous stirring.

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Quantitative Data: CRAC Channel Inhibitor Activity

The following table provides the inhibitory activity of some known CRAC channel inhibitors to serve as a benchmark for newly synthesized compounds.[\[7\]](#)

| Compound                      | Target                                       | $\text{IC}_{50}$ (nM) |
|-------------------------------|----------------------------------------------|-----------------------|
| Compound from Yonetoku et al. | Thapsigargin-induced $\text{Ca}^{2+}$ influx | 77                    |
| Compound 22                   | CRAC Channel                                 | 3250                  |
| Synta 66                      | ICRAC                                        | 1400                  |

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for cross-coupling reactions.

## Conclusion

**N-(2-iodophenyl)-4-methylbenzenesulfonamide** is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. The protocols provided herein for Buchwald-Hartwig amination and Ullmann condensation offer robust methods for constructing key structural motifs found in potent PI3K/mTOR and CRAC channel inhibitors. The successful application of these methods can facilitate the development of novel therapeutic agents for a range of diseases, including cancer and autoimmune disorders. Researchers are encouraged to optimize the outlined conditions for their specific substrates and desired products to achieve optimal yields and purity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Omipalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 7. Novel potent and selective Ca<sup>2+</sup> release-activated Ca<sup>2+</sup> (CRAC) channel inhibitors. Part 3: synthesis and CRAC channel inhibitory activity of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor: 2,6-Difluoro- N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide. Structure-Activity Relationship and Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: N-(2-iodophenyl)-4-methylbenzenesulfonamide as a Pharmaceutical Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041209#n-2-iodophenyl-4-methylbenzenesulfonamide-as-a-pharmaceutical-intermediate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)